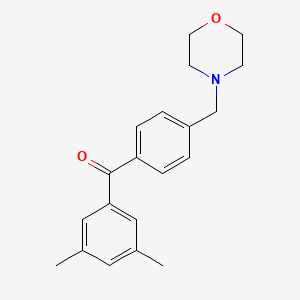

3,5-Dimethyl-4'-morpholinomethyl benzophenone

Description

Properties

IUPAC Name |

(3,5-dimethylphenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-15-11-16(2)13-19(12-15)20(22)18-5-3-17(4-6-18)14-21-7-9-23-10-8-21/h3-6,11-13H,7-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRMCWKZGFPWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCOCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642640 | |

| Record name | (3,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898770-17-7 | |

| Record name | (3,5-Dimethylphenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3,5-Dimethyl-4’-morpholinomethyl benzophenone typically involves the reaction of 3,5-dimethylbenzoyl chloride with morpholine in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3,5-Dimethyl-4’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, where reagents like alkyl halides can introduce new substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction results in alcohols.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Photochemical Applications : Due to its ability to absorb UV light, it is utilized in photochemical reactions, including photodynamic therapy for cancer treatment, where it generates reactive oxygen species (ROS) that can induce cell death.

Biology

- Anticancer Activity : Research has shown that 3,5-Dimethyl-4'-morpholinomethyl benzophenone exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that it can inhibit the growth of non-small cell lung carcinoma A549 cells with IC50 values ranging from 1.48 µM to 47.02 µM .

- Enzyme Modulation : The compound interacts with enzymes and receptors, influencing cellular pathways related to growth and apoptosis. Its thiomorpholine group facilitates hydrogen bonding with enzyme active sites, enhancing its inhibitory effects.

Case Study 1: Anticancer Research

A study evaluated the antiproliferative effects of various derivatives of morpholinomethyl benzophenones on A549 and NCI-H23 cell lines. The results demonstrated that compounds bearing the morpholinomethyl group showed enhanced cytotoxicity compared to their non-morpholinated counterparts. The most potent compound exhibited an IC50 comparable to established anticancer agents like staurosporine .

Case Study 2: Enzyme Interaction Studies

Research focusing on the interaction between this compound and specific enzymes revealed that the compound could effectively modulate enzyme activity through competitive inhibition mechanisms. This property is particularly valuable for developing targeted therapies in cancer treatment.

Mechanism of Action

The mechanism by which 3,5-Dimethyl-4’-morpholinomethyl benzophenone exerts its effects is primarily through its interaction with molecular targets that respond to its fluorescent properties. The compound can bind to specific proteins or nucleic acids, allowing researchers to visualize and track these molecules in various biological systems. The pathways involved often include fluorescence resonance energy transfer (FRET) and other fluorescence-based techniques.

Comparison with Similar Compounds

Fluorinated Analogs

- 3,4-Difluoro-4'-morpholinomethyl benzophenone (CAS: 898770-67-7): Fluorine atoms at the 3- and 4-positions increase electronegativity and metabolic stability compared to methyl groups. Molecular formula: C₁₈H₁₇F₂NO₂ .

Chlorinated Derivatives

- 3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898763-30-9): Chlorine substituents increase molecular weight (C₁₉H₂₀Cl₂N₂O) and lipophilicity, which may improve membrane permeability but raise toxicity risks .

Hydroxy/Methyl-Substituted Analog

- (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone: Hydroxyl and methyl groups enable intermolecular hydrogen bonding (O–H⋯O) and stabilize crystal packing. The dihedral angle between aromatic rings (61.27°) suggests moderate conjugation .

Physicochemical Properties

Research Findings

- Substituent position critically impacts bioactivity. For example, 3,5-dimethyl substitution in benzophenones correlates with antifungal efficacy, whereas 4'-morpholinomethyl groups improve water solubility .

- Chlorine and fluorine substituents increase molecular weight and logP values, favoring blood-brain barrier penetration but risking off-target effects .

- Crystal structure studies highlight that dihedral angles between aromatic rings (e.g., 61.27° in hydroxy/methyl analogs) influence π-π stacking and intermolecular interactions .

Biological Activity

3,5-Dimethyl-4'-morpholinomethyl benzophenone is a synthetic organic compound belonging to the benzophenone class, which is known for its diverse biological activities. This compound has garnered attention for its potential applications in various fields, including pharmacology and materials science. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

- Molecular Formula : C20H23N2O

- Molecular Weight : 305.41 g/mol

- Structure : The compound features a benzophenone core with additional morpholinomethyl and dimethyl substituents, which may influence its biological interactions.

Biological Activity Overview

This compound exhibits several biological activities that are critical for its potential therapeutic applications. The key areas of interest include:

- Antimicrobial Activity : Initial studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anticancer Potential : Research indicates that compounds in the benzophenone class can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Endocrine Disruption : Some studies have raised concerns about the potential endocrine-disrupting effects of benzophenones, necessitating further investigation into the safety profile of this compound.

Antimicrobial Studies

A study conducted on various derivatives of benzophenones demonstrated that modifications to the chemical structure can enhance antimicrobial efficacy. This compound showed promising results against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Mechanisms

Research into the anticancer mechanisms of related compounds indicates that benzophenones can interfere with cell cycle regulation and induce apoptosis through various pathways. For instance, exposure to similar compounds has been shown to affect metabolic pathways associated with oxidative stress and cell proliferation . Further studies are needed to elucidate the specific pathways affected by this compound.

Endocrine Disruption Potential

Concerns regarding the endocrine-disrupting effects of benzophenones have been documented. A comprehensive review highlighted that certain structural features of benzophenones could lead to hormonal imbalances in exposed organisms . Evaluating the effects of this compound within this context is crucial for understanding its safety profile.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth at specific concentrations. |

| Study B | Anticancer Activity | Induced apoptosis in MCF-7 breast cancer cells; altered gene expression linked to cell cycle regulation. |

| Study C | Endocrine Disruption | Suggested potential for hormonal interference based on structural analysis; further testing recommended. |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3,5-Dimethyl-4'-morpholinomethyl benzophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging palladium catalysts to cross-couple aryl halides with boronic acids. For example, intermediates like 3,5-dinitrobenzoyl chloride can undergo nitro-group reduction to form amine precursors, which are then functionalized with morpholine groups . Reaction conditions (e.g., solvent polarity, temperature) significantly affect yields. Evidence from analogous benzophenone syntheses shows that polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while elevated temperatures (>80°C) may degrade sensitive morpholine substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Resolves methyl and morpholine substituents. For example, methyl protons appear as singlets (δ ~2.3 ppm), while morpholine protons show distinct splitting patterns (δ ~3.7 ppm) .

- IR Spectroscopy : Confirms carbonyl (C=O) stretching (~1660 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹) .

- GC-MS : Detects trace impurities (e.g., unreacted intermediates) with a limit of quantification (LOQ) of 10 mg/kg after derivatization .

Q. How does solvent choice impact the solvatochromic properties of benzophenone derivatives?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity alter the ν(C=O) vibrational frequency. In halogenated solvents (e.g., chloroform), rapid halogen/hydrogen bond exchange with the carbonyl group induces a single perturbed IR peak, whereas alcohols (e.g., ethanol) produce split ν(C=O) bands due to slower solvent-solute interactions . Researchers should prioritize low-polarity solvents (e.g., hexane) for isolating intrinsic spectral features .

Advanced Research Questions

Q. How do steric and electronic effects of 3,5-dimethyl and morpholine groups influence reaction kinetics with organoaluminum reagents?

- Methodological Answer : The electron-donating morpholine group reduces electrophilicity at the carbonyl carbon, slowing nucleophilic attack. For example, triisobutylaluminum reacts with benzophenone derivatives via a two-step mechanism: coordination to the carbonyl oxygen followed by hydride transfer. Steric hindrance from 3,5-dimethyl groups decreases reaction efficiency (e.g., 62.5% conversion vs. 97.3% for unsubstituted benzophenone under identical conditions) . Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at λ ~260 nm) can quantify rate constants .

Q. What strategies mitigate crystallization challenges caused by aromatic stacking in benzophenone derivatives?

- Methodological Answer : Aromatic interactions in benzophenone crystals are dominated by phenyl-phenyl stacking. Additives like 4-methoxyphenol disrupt these interactions by competing for π-π binding sites, altering crystal morphology and growth rates . Researchers can screen additives via polarized light microscopy to assess habit modification (e.g., needle-like vs. plate-like crystals) .

Q. How can researchers resolve contradictory data in benzophenone derivative analyses (e.g., GC-MS vs. NMR purity)?

- Methodological Answer : Discrepancies arise from matrix effects in GC-MS (e.g., derivatization inefficiency) or NMR signal overlap. A multi-technique approach is critical:

- GC-MS : Quantifies volatile impurities but may miss non-volatile byproducts.

- HPLC-UV : Detects polar impurities using C18 columns (λ = 254 nm).

- Elemental Analysis : Validates stoichiometry (e.g., %C/%N deviations >0.3% indicate contamination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.